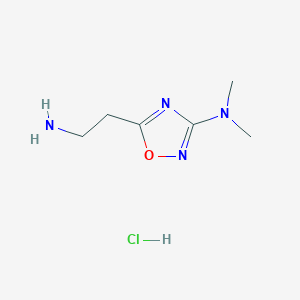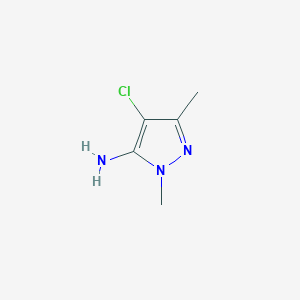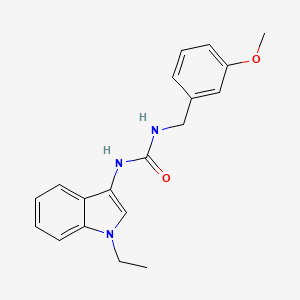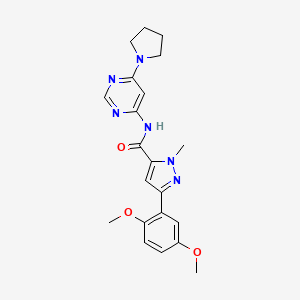
5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of oxadiazoles and is commonly used in biochemical and physiological experiments.
Scientific Research Applications
Solar Cells and Photovoltaics
The compound’s optical properties make it suitable for solar cell applications. Researchers have investigated the structural and optical properties of quaternary semiconductor Cu2ZnSnSe4 (CZTSe) thin films, which share similarities with EN300-25987524. CZTSe films exhibit good crystallinity and a direct band gap of 1.4 eV, making them ideal for use as absorber layers in solar cells .
Organic Materials and Optoelectronics
EN300-25987524 has potential in organic optoelectronic devices. Organic materials like 9-[(5-nitropyridin-2-aminoethyl)iminiomethyl]-anthracene (NAMA) are promising for applications such as light-emitting diodes (LEDs) and organic photovoltaics. Investigating the optical and diode parameters of EN300-25987524 could reveal its suitability for these purposes .
Functionalized Nanomaterials
The compound’s amine functionality allows for modification of nanomaterials. For instance, N-(2-aminoethyl)(3-aminopropyl)methyldimethoxysilane (AEAPMDS)-cellulose nanocrystal (CNC) aerogels have been successfully fabricated. AEAPMDS introduces amine groups via C–O–Si bonds, enhancing the material’s properties for various applications .
properties
IUPAC Name |
5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.ClH/c1-10(2)6-8-5(3-4-7)11-9-6;/h3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGPFYDHSPSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)




![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)



